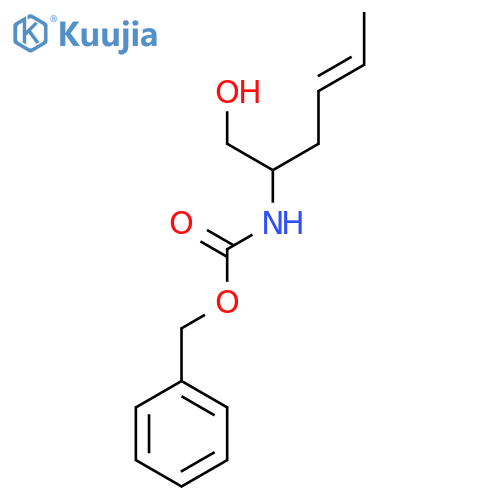

Cas no 2681255-65-0 (benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate)

benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-7152193

- benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate

- 2681255-65-0

-

- インチ: 1S/C14H19NO3/c1-2-3-9-13(10-16)15-14(17)18-11-12-7-5-4-6-8-12/h2-8,13,16H,9-11H2,1H3,(H,15,17)/b3-2+

- InChIKey: BGCAHBXRHXATGM-NSCUHMNNSA-N

- ほほえんだ: OCC(C/C=C/C)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 249.13649347g/mol

- どういたいしつりょう: 249.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7152193-0.25g |

benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate |

2681255-65-0 | 95.0% | 0.25g |

$1117.0 | 2025-03-12 | |

| Enamine | EN300-7152193-10.0g |

benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate |

2681255-65-0 | 95.0% | 10.0g |

$5221.0 | 2025-03-12 | |

| Enamine | EN300-7152193-0.5g |

benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate |

2681255-65-0 | 95.0% | 0.5g |

$1165.0 | 2025-03-12 | |

| Enamine | EN300-7152193-0.05g |

benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate |

2681255-65-0 | 95.0% | 0.05g |

$1020.0 | 2025-03-12 | |

| Enamine | EN300-7152193-5.0g |

benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate |

2681255-65-0 | 95.0% | 5.0g |

$3520.0 | 2025-03-12 | |

| Enamine | EN300-7152193-0.1g |

benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate |

2681255-65-0 | 95.0% | 0.1g |

$1068.0 | 2025-03-12 | |

| Enamine | EN300-7152193-2.5g |

benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate |

2681255-65-0 | 95.0% | 2.5g |

$2379.0 | 2025-03-12 | |

| Enamine | EN300-7152193-1.0g |

benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate |

2681255-65-0 | 95.0% | 1.0g |

$1214.0 | 2025-03-12 |

benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate 関連文献

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

8. Book reviews

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

benzyl N-(1-hydroxyhex-4-en-2-yl)carbamateに関する追加情報

Benzyl N-(1-Hydroxyhex-4-en-2-yl)Carbamate: A Comprehensive Overview

Benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate, also known by its CAS number No. 2681255-65-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science.

The benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate structure consists of a benzyl group attached to a carbamate moiety, which is further connected to a hydroxyl-substituted hexene chain. This arrangement imparts the molecule with both hydrophilic and hydrophobic characteristics, making it versatile for various chemical reactions and biological interactions.

Recent studies have explored the synthesis of benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate using environmentally friendly methodologies, such as catalytic asymmetric synthesis and enzymatic catalysis. These advancements have not only improved the yield but also reduced the environmental footprint of its production process.

In terms of applications, benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate has shown promise in the development of bioactive compounds. Researchers have investigated its role as a precursor in the synthesis of complex natural products and drug candidates, leveraging its structural flexibility and reactivity.

Moreover, the compound has been studied for its potential in polymer chemistry, where its ability to form stable covalent bonds makes it a valuable building block for advanced materials. Its incorporation into polymeric systems has been shown to enhance mechanical properties and thermal stability.

Recent findings also highlight the importance of benzyl N-(1-hydroxyhex-4-en-2-yli carbamate) in medicinal chemistry, particularly in the design of enzyme inhibitors and bioisosteres. Its unique stereochemistry allows for precise molecular interactions, making it a valuable tool in drug discovery.

From an environmental perspective, studies on the degradation pathways of benzyl N-(1-hydroxyhexeneyl carbamate) have provided insights into its biodegradability and ecological impact. Understanding these processes is crucial for ensuring sustainable practices in its production and application.

In conclusion, benzyl N-(1-hydroxyhexeneyl carbamate) (CAS No. 2681255–65–0) stands out as a multifaceted compound with diverse applications across various scientific domains. Ongoing research continues to unlock its potential, paving the way for innovative solutions in chemistry and beyond.

2681255-65-0 (benzyl N-(1-hydroxyhex-4-en-2-yl)carbamate) 関連製品

- 2229651-14-1(4-(2-fluoro-6-methylphenyl)but-3-en-2-amine)

- 1220036-39-4(1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol)

- 404019-56-3(N'-(3-fluorophenyl)-N-(3-hydroxypropyl)ethanediamide)

- 1564514-01-7(Thiazole, 5-[2-(chloromethyl)pentyl]-)

- 2228227-44-7(3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 946304-66-1(N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)

- 2097947-44-7(2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2228606-49-1(1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid)

- 887375-37-3(4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol)

- 2172510-56-2(6-bromo-3-iodo-1-methanesulfonyl-1H-indole)